molecular formula C16H21N7O2 B15133949 ROCK inhibitor-1

ROCK inhibitor-1

Cat. No.: B15133949
M. Wt: 343.38 g/mol
InChI Key: CXGJNDMUJPLLQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ROCK inhibitor-1 is a small-molecule Rho-associated coiled-coil kinase (ROCK) inhibitor used extensively in cell biology research. According to the available evidence, its molecular formula is C₁₆H₂₁N₇O₂, with a molecular weight of 343.39 g/mol and a purity exceeding 98% . It is stored at -20°C and remains stable for 3 years under these conditions. This compound is primarily utilized in vitro for studies involving cytoskeletal regulation, cell migration, and apoptosis .

Properties

Molecular Formula

C16H21N7O2

Molecular Weight

343.38 g/mol

IUPAC Name

4-[1-ethyl-7-(piperidin-3-ylmethoxy)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C16H21N7O2/c1-2-23-14-11(20-16(23)13-15(17)22-25-21-13)7-19-8-12(14)24-9-10-4-3-5-18-6-10/h7-8,10,18H,2-6,9H2,1H3,(H2,17,22)

InChI Key

CXGJNDMUJPLLQL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=NC=C2N=C1C3=NON=C3N)OCC4CCCNC4

Origin of Product

United States

Preparation Methods

The preparation of ROCK inhibitor-1 involves several synthetic routes and reaction conditions. One common method includes the synthesis of isoquinoline derivatives, which are known for their ROCK inhibitory activity . The process typically involves the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Inhibitory Mechanisms of ROCK Inhibitors

ROCK (Rho-associated protein kinase) inhibitors modulate enzyme activity through distinct molecular interactions. These inhibitors typically target the kinase domain of ROCK isoforms (ROCK1 and ROCK2), disrupting ATP-binding or substrate recruitment. Key examples include:

  • FPND : A ROCK1-specific inhibitor with an IC₅₀ of 11.2 ± 2.2 μM. It interacts non-polarly with ROCK1’s active site, showing stronger binding than with ROCK2 due to differences in non-polar interactions (ΔE vdw+ΔG SA = −56.33 kcal/mol for ROCK1 vs. −40.04 kcal/mol for ROCK2) .

  • Y-27632 : A non-selective ROCK inhibitor (IC₅₀ ~ 1–10 μM) that reduces phosphorylated Moesin and collagen 1a1 expression in hepatic stellate cells (HSCs) .

  • TS-f22 : A novel ROCK1 inhibitor (IC₅₀ <10 μM) identified via virtual screening, showing structural similarity to known inhibitors but with distinct scaffolds .

  • Peptide Inhibitors : Short peptides like Peptide7 (ERTYSPSTAVRS) and Peptide22 target ROCK1’s activation loop, blocking MLC phosphatase phosphorylation and endothelial cell neovascularization .

FPND’s ROCK1 Selectivity

FPND’s specificity arises from interactions with ROCK1 residues (Ile82, Arg84, Gly85, Gly88, Val90, Ala103, Lys105, Leu107, Met153, Met156) surrounding its naphthalene and fluorobenzene rings .

ROCK Isoform Key Binding Residues Binding Energy (kcal/mol)
ROCK1Ile82, Arg84, Gly85, Gly88, Val90, Ala103, Lys105, Leu107, Met153, Met156Non-polar: −56.33; Polar: +5.77
ROCK2Reduced non-polar interactionsNon-polar: −40.04; Polar: +5.15

Peptide Inhibitors’ Targeting

Peptide7 binds ROCK1’s activation loop, disrupting kinase activity. Truncated variants (e.g., Peptide22) retain efficacy, highlighting the activation loop’s critical role .

Comparative Analysis of Inhibitor Potency and Selectivity

Inhibitor Target IC₅₀ Mechanism
FPNDROCK111.2 μMNon-polar interactions in active site
Y-27632ROCK1/ROCK21–10 μMATP-binding site inhibition
TS-f22ROCK1<10 μMVirtual screening-derived scaffold
FasudilROCK1/ROCK2Clinical useUsed for cerebral vasospasm

Therapeutic Implications

  • Cerebrovascular Diseases : FPND prevents statin-induced cerebral hemorrhage in zebrafish models by enhancing endothelial junction integrity .

  • Cardiovascular and Fibrosis : ROCK inhibitors like Y-27632 reduce collagen expression in HSCs, highlighting potential in fibrotic diseases .

  • Cancer : ROCK1/2 inhibitors may modulate actin cytoskeleton dynamics, affecting cell detachment and apoptosis .

Scientific Research Applications

The effects of Rho-associated protein kinase (ROCK) inhibitors have been studied in various biological and pharmacological contexts, with diverse applications in cancer research, stem cell maintenance, and treatment of glaucoma . ROCK inhibitors, such as Y-27632 and Fasudil, target the ATP-dependent kinase domain of ROCK isoforms ROCK1 and ROCK2, which are involved in regulating cell shape, migration, proliferation, and survival .

Scientific Research Applications

Cancer Research: ROCK inhibitors have shown promise in cancer research, but their effects can be cell-context dependent .

  • Melanoma: Y-27632 has been reported to inhibit melanoma cell growth in murine B16 melanoma cells, but it promoted the growth and migration of BRAF-mutated human melanoma cells in vitro by increasing ATK and ERK activity . These findings suggest that the application of ROCK inhibitors in melanoma treatment requires further study .
  • Other Cancers: ROCK inhibitors have been shown to decrease breast cancer cell invasion/migration and suppress the progression of hepatocellular carcinoma . However, they can also stimulate tumor functions in other cell types, highlighting the importance of considering cell type and microenvironment .

Stem Cell Maintenance: ROCK inhibitors play a crucial role in maintaining human pluripotent stem cells (hPSCs) by enabling single-cell cultures necessary for differentiation protocols .

  • Metabolic Effects: Studies have shown that ROCK inhibition affects hPSC metabolism, reducing glycolysis, glutaminolysis, and the citric acid cycle . These metabolic changes indicate the adaptation of cells to new culture conditions .
  • Pluripotency: Pluripotency of hPSCs remains unaffected by ROCK inhibition until prolonged exposure, but metabolomics analysis can detect changes in cellular metabolism as early as 12 hours after treatment with Y-27632 .

Other Applications:

  • Cerebral Vasospasm: The ROCK inhibitor Fasudil has been approved for clinical treatment of cerebral vasospasm in Japan and China . Another ROCK inhibitor, FPND, has been identified as a potential drug candidate for preventing hemorrhagic stroke .
  • Glaucoma Therapy: ROCK inhibitors increase the outflow of aqueous humor and reduce intraocular pressure (IOP), acting on trabecular tissue and increasing the number of stress fibers . Studies in rodent models suggest that ROCK inhibitors may also promote RGC survival and optic nerve axonal regeneration .
  • Neuroprotection and Regeneration: ROCK inhibitors have neuroprotective actions and promote neurosynaptic regeneration . Y-27632 has shown potential for the regeneration of peripheral axons in the spiral ganglion .
  • Inflammation: ROCK inhibitor Y-27632 has demonstrated a protective effect against inflammation by downregulating IL-1β expression .

Comparison with Similar Compounds

Comparison with Similar ROCK Inhibitors

The ROCK inhibitor family includes multiple compounds with distinct structural and functional properties. Below is a comparative analysis of ROCK inhibitor-1 and other prominent ROCK inhibitors, based on evidence from diverse sources:

Key Pharmacological Profiles

Compound Name Molecular Formula Molecular Weight IC₅₀ (ROCK1/ROCK2) Selectivity Key Applications Storage Conditions
This compound C₁₆H₂₁N₇O₂ 343.39 Not reported Not reported Cell migration, apoptosis studies -20°C, 3 years
ROCK inhibitor C₁₈H₁₃ClF₂N₆O 402.79 0.6 nM / 1.1 nM Dual ROCK1/ROCK2 inhibitor Cardiovascular and cancer research -20°C, 3 years
ROCK-IN-1 Not provided Not provided 1.2 nM (ROCK2) ROCK2-selective Neurological and inflammatory diseases Not reported
Fasudil C₁₄H₁₇N₃O₂S·HCl 331.82 0.73 µM / 0.72 µM Dual ROCK1/ROCK2 inhibitor Pulmonary fibrosis, glaucoma Not reported
SLx-2119 (KD-025) C₂₆H₂₄N₆O₂ 452.51 24 µM (ROCK1) / 105 nM (ROCK2) 200× selective for ROCK2 Autoimmune diseases, fibrosis -20°C, 2 years
GSK269962A Not provided Not provided 1.6 nM / 4 nM Dual ROCK1/ROCK2 inhibitor Atherosclerosis, hypertension Not reported

Structural and Functional Insights

  • ROCK inhibitor (CAS 867017-68-3): This compound exhibits high potency against both ROCK isoforms, with IC₅₀ values in the sub-nanomolar range. Its fluorine- and chlorine-substituted aromatic structure enhances binding affinity to the ATP pocket of ROCK kinases .
  • ROCK-IN-1 : Demonstrates exceptional selectivity for ROCK2 (IC₅₀ = 1.2 nM), making it ideal for studying ROCK2-specific pathways in neurological disorders .
  • SLx-2119 (KD-025) : With 200-fold selectivity for ROCK2, it is a candidate for autoimmune therapies, showing efficacy in reducing collagen deposition in scleroderma models .

Biological Activity

ROCK inhibitors, particularly Y-27632, have garnered significant attention in the field of biomedical research due to their multifaceted roles in cellular processes. This article explores the biological activity of ROCK inhibitor-1, focusing on its mechanisms, effects on various cell types, and implications for therapeutic applications.

Overview of ROCK Inhibitors

ROCK (Rho-associated protein kinase) is a serine/threonine kinase that plays a critical role in regulating cytoskeletal dynamics, cell shape, motility, and survival. There are two isoforms: ROCK1 and ROCK2, which share approximately 92% homology in their kinase domains but exhibit distinct regulatory mechanisms and cellular functions .

Y-27632 is a selective inhibitor of both ROCK1 and ROCK2 and has been widely used in research to elucidate the biological functions of ROCK. It inhibits the ATP-binding site of these kinases, thereby blocking their activity .

The primary mechanism through which Y-27632 exerts its effects involves the modulation of the actin cytoskeleton. By inhibiting ROCK activity, Y-27632 leads to:

  • Decreased phosphorylation of myosin light chain (MLC) : This results in reduced contractility and motility of cells .
  • Altered cell morphology : ROCK inhibition can cause changes in cell shape and adhesion properties, impacting processes like migration and invasion .
  • Influence on signaling pathways : Y-27632 affects several downstream signaling pathways, including the PI3K/AKT/mTOR pathway and the RAF/MEK/ERK pathway .

1. Cell Proliferation and Survival

Y-27632 has been shown to have varying effects on cell proliferation depending on the cell type:

  • Cancer Cells : In melanoma models, Y-27632 enhanced the growth of BRAF-mutant cells by increasing AKT and ERK activity . Conversely, it reduced invasion in breast cancer cells but promoted migration in other contexts .
  • Stem Cells : Inhibition of ROCK has been linked to improved survival and differentiation in induced pluripotent stem cells (iPSCs) during cardiac differentiation .

2. Impact on Oocyte Maturation

ROCK inhibition plays a crucial role in oocyte maturation processes. Studies indicate that Y-27632 affects spindle organization and cytoskeletal dynamics during germinal vesicle breakdown (GVBD) in oocytes from various species . This suggests its potential utility in reproductive biology.

3. Renal Protection

In diabetic kidney disease models, Y-27632 treatment has demonstrated protective effects against renal fibrosis and apoptosis. It regulates hypoxia-induced inflammation and reduces albuminuria without affecting metabolic control .

Data Table: Summary of Biological Activities

Cell TypeEffect of Y-27632Reference
MelanomaEnhances growth; increases AKT/ERK
Breast CancerDecreases invasion; promotes migration
iPSCsPromotes cardiac differentiation
OocytesAffects spindle organization
Diabetic KidneyReduces fibrosis; prevents apoptosis

Case Studies

Case Study 1: Melanoma Treatment
In a preclinical study involving BRAF-mutant melanoma cells, Y-27632 was administered to assess its impact on tumor growth. The results showed that treatment led to significantly larger tumor sizes compared to controls, indicating that ROCK inhibition can enhance tumor proliferation under certain conditions .

Case Study 2: Diabetic Kidney Disease
In streptozotocin-induced diabetic rats, oral administration of Y-27632 resulted in decreased albuminuria and reduced mesangial expansion. This study highlights the potential of ROCK inhibitors in managing diabetic complications through renal protective mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.